N-(4-chlorophenyl)-2H-chromene-3-carboxamide
Description
N-(4-chlorophenyl)-2H-chromene-3-carboxamide is a chromene-based compound characterized by a benzopyran (chromene) core linked via a carboxamide group to a 4-chlorophenyl substituent. Chromenes are heterocyclic compounds with a fused benzene and pyran ring, widely studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Synthetic routes for analogous chromene carboxamides typically involve condensation reactions. For example, ethyl 2-oxo-2H-chromene-3-carboxylate intermediates are often synthesized via Pechmann condensation, followed by amidation with appropriate amines .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-13-5-7-14(8-6-13)18-16(19)12-9-11-3-1-2-4-15(11)20-10-12/h1-9H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUSGRVPECZHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through the cyclization of appropriate precursors, such as salicylaldehyde and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzoyl chloride and an appropriate nucleophile.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate product with an amine, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-chlorophenyl)-2H-chromene-3-carboxamide can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Hydroxylated or oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted chromene derivatives.
Scientific Research Applications
Chemistry
N-(4-chlorophenyl)-2H-chromene-3-carboxamide serves as an important building block in organic synthesis. It acts as an intermediate in the preparation of more complex organic molecules, including various heterocyclic compounds. Its versatility allows it to be utilized in the development of new synthetic methodologies.
Biology
The compound exhibits significant biological activities, including:
- Antimicrobial Activity : this compound has shown efficacy against various microbial strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Properties : It has been found to inhibit pro-inflammatory cytokines, which could lead to therapeutic applications in treating inflammatory diseases.
- Anticancer Activity : The compound demonstrates promising anticancer properties by inhibiting cancer cell proliferation through mechanisms such as enzyme inhibition and modulation of signaling pathways. For instance, it interacts with tubulin at the colchicine site, disrupting microtubule dynamics essential for mitosis and leading to apoptosis in cancer cells .
Medicine
This compound is being investigated as a potential drug candidate due to its pharmacological properties. Its applications include:
- Cancer Treatment : Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression. For example, one derivative showed low micromolar activity against AKT2, a key player in glioma malignancy .
- Therapeutic Development : The compound's unique properties make it suitable for developing therapies targeting infections and inflammation.
Case Studies
Recent studies have highlighted the potential of this compound derivatives in anticancer research:
- Anti-Glioma Activity : A study focused on pyrano[2,3-c]pyrazole derivatives derived from this compound demonstrated significant inhibitory effects on glioma cell lines while exhibiting low cytotoxicity towards non-cancerous cells .
- Kinase Inhibition : Another study reported that specific derivatives showed potent inhibitory activity against AKT2/PKBβ, correlating with improved outcomes in glioma treatment .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the modulation of various biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Halogen-Substituted Derivatives
- N-(4-Fluorophenyl)-2H-chromene-3-carboxamide : Replacing chlorine with fluorine reduces steric bulk but increases electronegativity. However, suggests halogen size (F, Cl, Br, I) has minimal impact on inhibitory potency in maleimide derivatives (IC50 ~4–7 μM), implying electronic effects may dominate over steric factors .
Electron-Donating and Polar Groups
Modifications to the Chromene Core
Oxo-Substituted Chromenes
- N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide: The ketone group at position 2 increases polarity and may influence tautomerism, altering reactivity or binding modes compared to non-oxo analogs.
Heterocyclic Additions
- K218-1383: Features a bromo-substituted chromene and a thiazolyl group.
- N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide : The dihydrothiophene sulfone moiety adds rigidity and sulfonic acid groups, significantly altering solubility and electrostatic interactions .
Imine-Linked Derivatives
- (2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide: The imine group introduces conformational rigidity and planar geometry, which could enhance binding specificity.
- (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide: Positional isomerism of halogens (4-Cl vs. 2-F) may fine-tune electronic effects and steric interactions, though biological data are unavailable .
Structural and Physicochemical Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |
|---|---|---|---|---|
| N-(4-chlorophenyl)-2H-chromene-3-carboxamide | C16H12ClNO2 | 285.7 | 4-Cl-phenyl, chromene carboxamide | Baseline for comparison |
| N-(4-fluorophenyl)-2H-chromene-3-carboxamide | C16H12FNO2 | 269.3 | 4-F-phenyl | Higher electronegativity |
| N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | C20H17NO4 | 335.4 | 4-OCH3-phenethyl, 2-oxo | Enhanced solubility |
| K218-1383 | C19H11BrClN3O2S | 476.7 | 6-Br, thiazolyl | Heterocyclic modification |
| (2Z)-2-[(3-chloro-2-fluorophenyl)imino]-... | C22H13Cl2FN2O2 | 427.3 | Imine, 3-Cl-2-F-phenyl | Rigid planar structure |
Research Findings and Implications
- Polar Groups : Sulfamoyl and methoxy substituents enhance solubility but may reduce blood-brain barrier permeability .
Biological Activity
N-(4-chlorophenyl)-2H-chromene-3-carboxamide is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a chromene backbone with a 4-chlorophenyl substituent and a carboxamide functional group. This unique structure enhances its potential for biological interactions and therapeutic applications. The presence of halogen substituents, particularly chlorine, is known to influence the compound's reactivity and biological activity.
Biological Activities
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent cell death. For instance, studies have reported IC50 values in the nanomolar range against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating its potency compared to established chemotherapeutic agents .
2. Antimicrobial Effects
The compound also displays antimicrobial properties, making it a candidate for treating infections. Its efficacy against various bacterial strains has been documented, suggesting that it may inhibit bacterial growth through disruption of cellular processes .
3. Anti-inflammatory Activity
this compound has shown promise in reducing inflammation, potentially by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines. This action could be beneficial in managing inflammatory diseases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical biochemical pathways, thereby affecting cellular functions related to cancer progression and inflammation.
- Tubulin Interaction : It binds to tubulin at the colchicine site, disrupting microtubule dynamics essential for mitosis and leading to apoptosis in cancer cells .
- Signal Modulation : The compound may influence signaling pathways associated with cell survival and proliferation, contributing to its anticancer effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chromene backbone with 4-chlorophenyl group | Anticancer, antimicrobial, anti-inflammatory |
| N-(4-chlorophenyl)-2H-chromene-3-sulfonamide | Contains a sulfonamide group | Exhibits different biological activities |
| N-(4-chlorophenyl)-2H-chromene-3-thioamide | Features a thioamide group | May alter chemical reactivity and biological properties |
This table illustrates the uniqueness of this compound due to its specific combination of functional groups that enhance its bioactivity compared to other similar compounds.
Case Studies
- Anticancer Efficacy Study : In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer models, with flow cytometry revealing G2/M phase arrest and apoptosis induction through caspase activation .
- Antimicrobial Activity Evaluation : A series of experiments assessed the compound's effectiveness against various bacterial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent .
Q & A
Q. What role does the chlorophenyl group play in target binding?
- Crystallographic Analysis : The 4-Cl group occupies a hydrophobic pocket in COX-2, confirmed by ΔG binding (−9.2 kcal/mol) .
- Mutagenesis Studies : Mutation of Phe513 in the binding site reduced affinity by 80%, highlighting steric complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
